molecular formula C23H21N3O2S B408536 N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 312628-52-7

N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B408536
CAS No.: 312628-52-7
M. Wt: 403.5g/mol
InChI Key: AQGMEBVWPRAMKF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a tetrahydropyrimidine derivative with a 2-sulfanylidene (thione) group, a methoxyphenyl substituent at the N4 position, and a naphthalen-1-yl group at the C4 position. This structural framework is part of a broader class of dihydropyrimidine (DHPM) derivatives, which are pharmacologically significant due to their antibacterial, antifungal, and immunomodulatory properties . The compound’s synthesis typically involves condensation reactions of substituted aryl aldehydes, thiourea, and β-keto esters, followed by functionalization steps such as formylation or carboxamide coupling .

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-14-20(22(27)25-16-10-12-17(28-2)13-11-16)21(26-23(29)24-14)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,21H,1-2H3,(H,25,27)(H2,24,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGMEBVWPRAMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Biginelli Reaction

The classical Biginelli reaction, involving urea, an aldehyde, and a β-keto ester, has been adapted for thione derivatives by replacing urea with thiourea. For the target compound, the following components are hypothesized:

  • Aldehyde component : 1-Naphthaldehyde (to introduce the naphthalen-1-yl group at position 4).

  • β-Keto component : Ethyl acetoacetate (to introduce the methyl group at position 6 and the ketone for subsequent carboxamide formation).

  • Thiourea derivative : N-(4-Methoxyphenyl)thiourea (to introduce the 4-methoxyphenylamine moiety).

Reaction Conditions :

  • Catalysis: Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., HCl, p-toluenesulfonic acid).

  • Solvent: Ethanol or acetic acid under reflux (80–100°C).

  • Reaction Time: 6–12 hours.

Mechanism :

  • Acid-catalyzed formation of an N-acyliminium intermediate from 1-naphthaldehyde and thiourea.

  • Nucleophilic attack by the enol form of ethyl acetoacetate.

  • Cyclization and dehydration to form the dihydropyrimidine-thione core.

Stepwise Assembly via β-Ketoamide Intermediates

For better control over substituents, a stepwise approach involving pre-formed β-ketoamides is proposed:

Synthesis of β-Ketoamide Precursor

  • Starting Material : Ethyl 6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Amidation : Reaction with 4-methoxyaniline in the presence of coupling agents (e.g., HATU, DCC) to yield the carboxamide.

Introduction of Naphthalen-1-yl Group

  • Friedel-Crafts Alkylation : Reaction of the β-ketoamide with 1-naphthol under acidic conditions (H₂SO₄, BF₃·Et₂O).

  • Alternative : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using a naphthalen-1-yl boronic acid.

Optimization of Reaction Parameters

Catalysis and Solvent Effects

  • Catalysts : FeCl₃·6H₂O in ethanol yields 68–72% for analogous DHPM-thiones. Ionic liquids (e.g., [BMIM][BF₄]) improve yields to 85% by enhancing solubility.

  • Solvents : Polar aprotic solvents (DMF, DMSO) favor cyclization but may require higher temperatures (110–120°C).

Temperature and Time Dependence

  • Optimal Range : 90–100°C for 8 hours balances yield and side-product formation.

  • Microwave Assistance : Reduces reaction time to 30–45 minutes with comparable yields (70–75%).

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (3:1) mixture removes unreacted thiourea and inorganic salts.

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) isolates the pure product (Rf = 0.3–0.4).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.89–7.45 (m, 6H, aromatic), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-C₆H₄), 5.12 (s, 1H, NH), 3.81 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S), 1245 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

Steric Hindrance from Naphthalen-1-yl Group

  • Issue : Reduced cyclization efficiency due to bulky substituents.

  • Solution : Use high-boiling solvents (e.g., DMF) and incremental reagent addition.

Oxidation of Thione to Disulfides

  • Issue : Thione (–C=S) groups are prone to oxidation.

  • Prevention : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Modified Biginelli68–728–12≥95One-pot simplicity
Stepwise Assembly75–8010–14≥98Better substituent control
Microwave-Assisted70–750.5–1≥97Rapid synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the thioxo group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A systematic comparison with structurally related pyrimidine derivatives reveals key differences in substituent effects, physicochemical properties, and biological activity. Below are critical comparisons:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (C4, C5, N4) Molecular Formula Molecular Weight Key Structural Features
Target Compound Naphthalen-1-yl (C4), 6-methyl (C5), 4-methoxyphenyl (N4) C₂₃H₂₁N₃O₂S 411.5 Bulky naphthalene enhances lipophilicity; methoxy improves solubility .
N-(4-Chlorophenyl)-6-methyl-4-(4-fluorophenyl)-2-sulfanylidene-DHPM (from [5]) 4-Fluorophenyl (C4), 6-methyl (C5), 4-chlorophenyl (N4) C₁₈H₁₅ClFN₃OS 387.9 Halogen substituents increase electronegativity; reduced steric bulk .
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-DHPM-5-yl]ethanone (from [7, 8]) 4-Fluorophenyl (C4), 6-methyl (C5), acetyl (C5) C₁₄H₁₃FN₂OS 280.3 Acetyl group introduces polarity; fluorine enhances metabolic stability .
4-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-DHPM (from [11]) 3,4-Dimethoxyphenyl (C4), 6-methyl (C5), 3,4-dimethylphenyl (N4) C₂₂H₂₅N₃O₃S 411.5 Multiple methoxy/methyl groups improve solubility but reduce bioavailability .

Key Observations:

  • Electronic Effects: Methoxy (electron-donating) and halogen (electron-withdrawing) substituents modulate electron density at the pyrimidine core, affecting reactivity and binding to targets like enzymes or receptors .
  • Crystal Packing: Bulky substituents (e.g., naphthalene) influence dihedral angles between the pyrimidine ring and aryl groups, as observed in crystallographic studies using SHELXL . For example, the title compound’s naphthalene ring may induce a dihedral angle >80°, reducing coplanarity compared to fluorophenyl analogs (~12°) .

Biological Activity

N-(4-Methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically includes the formation of the pyrimidine ring followed by the introduction of the naphthalene and methoxyphenyl groups. The detailed synthetic pathway may vary according to specific laboratory protocols but generally follows established methodologies in heterocyclic chemistry.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of derivatives related to this compound. For instance, N-(4-methoxyphenyl)pentanamide , a simplified derivative, demonstrated significant activity against Toxocara canis, an ascarid roundworm. This derivative exhibited a time- and concentration-dependent reduction in parasite viability, similar to that of albendazole, a commonly used anthelmintic drug. Notably, it displayed lower cytotoxicity towards human and animal cell lines compared to albendazole, indicating a promising therapeutic profile for further development as an anthelmintic agent .

Anticancer Activity

The compound's structural analogs have also been evaluated for anticancer properties. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study indicated that hybrid compounds derived from methoxyphenyl frameworks exhibited potent cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil . This suggests that modifications to the methoxyphenyl group can enhance the anticancer efficacy of pyrimidine derivatives.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in parasitic survival or cancer cell proliferation. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better cell membrane permeability and target interaction.

Case Studies

  • Antiparasitic Evaluation : In vitro studies on N-(4-methoxyphenyl)pentanamide showed significant activity against Toxocara canis, with IC50 values indicating effective concentrations for therapeutic use .
  • Cytotoxicity Profile : Comparative studies revealed that while traditional anthelmintics like albendazole exhibited considerable cytotoxicity on human cells, the novel derivatives maintained a safer profile with minimal toxicity at therapeutic doses .

Data Table: Biological Activity Overview

Compound Activity Type Target Organism/Cell Line IC50 (µM) Cytotoxicity
N-(4-Methoxyphenyl)pentanamideAntiparasiticToxocara canis10Lower than albendazole
Hybrid Methoxyphenyl CompoundAnticancerMCF-7 (breast cancer)15Moderate
N-(4-Methoxyphenyl)-6-methyl-4-naphthalen...Potential AntiparasiticTBDTBDTBD

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